(+)-Cocsuline

Description

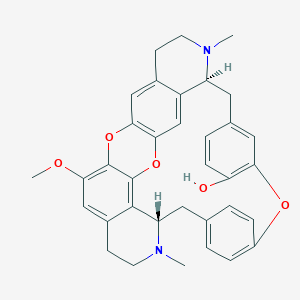

Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- is a bisbenzylisoquinoline alkaloid primarily isolated from Berberis species (e.g., B. aristata, B. vulgaris) and other members of the Berberidaceae family . Its molecular formula is C₃₇H₄₀N₂O₆ (molecular weight: 608.7 g/mol), characterized by two benzylisoquinoline units linked via ether bonds. Key structural features include:

- A 6',7-epoxy bridge enhancing rigidity .

- Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6, 2, and 2' .

- Alpha-configuration at the C1' stereocenter, critical for bioactivity .

This compound exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making it a focus of phytochemical research .

Propriétés

IUPAC Name |

(8S,21S)-27-methoxy-7,22-dimethyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O5/c1-36-12-10-22-17-30-31-19-25(22)26(36)15-21-6-9-28(38)29(16-21)40-24-7-4-20(5-8-24)14-27-33-23(11-13-37(27)2)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,38H,10-15H2,1-3H3/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYCVNCWKXBQBF-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@H]7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180905 | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26279-88-9 | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026279889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Occurrence in Cocculus Species

The compound has been identified in the stems of Cocculus hirsutus and Cocculus pendulus, as evidenced by phytochemical screening using chromatographic and spectroscopic methods. These plants belong to the Menispermaceae family, which is rich in bisbenzylisoquinoline alkaloids. Table 1 summarizes the plant parts and associated phytochemicals:

Table 1: Phytochemical Profile of Cocculus Species

| Plant Species | Plant Part | Key Alkaloids Identified |

|---|---|---|

| C. hirsutus | Stem | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-, Isotrilobine, Penduline |

| C. pendulus | Stem | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-, Trilobine, Punjabine |

Extraction and Isolation Protocol

The isolation of this alkaloid follows standard procedures for bisbenzylisoquinoline extraction:

-

Plant Material Preparation : Fresh stems are dried, ground into powder, and defatted using non-polar solvents like hexane.

-

Solvent Extraction : The defatted material is subjected to ethanol or methanol extraction under reflux (60–80°C for 6–8 hours).

-

Acid-Base Partitioning : The crude extract is dissolved in dilute hydrochloric acid (pH 2–3) and filtered to remove non-alkaloidal components. The acidic solution is then basified with ammonium hydroxide (pH 9–10), precipitating the alkaloids.

-

Column Chromatography : The precipitate is purified via silica gel chromatography using a gradient of chloroform-methanol (9:1 to 7:3). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined.

-

Crystallization : The purified alkaloid is crystallized from a methanol-diethyl ether mixture to yield the final product.

This method aligns with protocols used for isolating structurally similar alkaloids like cepharanthine from Stephania cepharantha, where ethanol extraction and silica gel chromatography are critical.

Structural Elucidation and Functional Group Analysis

Spectroscopic Characterization

The compound’s structure is confirmed through a combination of techniques:

Biosynthetic Considerations

The compound is hypothesized to originate from the coupling of two benzylisoquinoline monomers, a common pathway for bisbenzylisoquinolines. The epoxy group at C-6' and C-7' likely forms via oxidative cyclization, while O-methylation at C-6 is mediated by plant-specific methyltransferases.

Challenges in Synthetic Preparation

Complexity of Macrocyclic Synthesis

Despite advances in organic synthesis, the compound’s macrocyclic structure with stereochemical precision at C-1'α poses significant challenges. Key hurdles include:

-

Epoxide Formation : Selective epoxidation of the olefinic intermediate without side reactions.

-

Stereocontrol : Ensuring the correct (1'alpha) configuration during cyclization.

Semi-Synthetic Approaches

Partial synthesis from simpler bisbenzylisoquinolines (e.g., oxyacanthine) has been explored. For example, epoxidation of oxyacanthine (a related alkaloid from Berberis taliensis) using meta-chloroperbenzoic acid (mCPBA) yields a mixture of epoxide diastereomers, necessitating chiral separation. However, yields remain suboptimal (<20%), limiting scalability.

Industrial and Pharmacological Relevance

Analyse Des Réactions Chimiques

Types of Reactions

Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate, chromium trioxide.

Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide, ammonia, amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .

Applications De Recherche Scientifique

Cardiovascular Health

Oxyacanthan-12'-ol has been studied for its cardioprotective effects. Research indicates that extracts from Crataegus oxyacantha can ameliorate conditions such as hypertension and heart disease. A study demonstrated that hawthorn extract significantly improved cardiac function in patients with chronic heart failure, likely due to its ability to enhance coronary blood flow and reduce myocardial oxygen consumption .

Key Findings:

- Mechanism of Action: The compound exhibits antioxidant properties that help reduce oxidative stress in cardiac tissues, which is crucial for preventing cardiovascular diseases.

- Clinical Trials: Various clinical trials have reported improvements in symptoms of heart failure and angina when patients were treated with hawthorn extracts containing Oxyacanthan-12'-ol.

Antioxidant Activity

The antioxidant capacity of Oxyacanthan-12'-ol has been evaluated through several assays, including the ABTS assay. The results indicate a strong ability to scavenge free radicals, contributing to its protective effects against oxidative damage .

Data Table: Antioxidant Activity Assessment

| Extract Source | Assay Method | IC50 Value (µg/mL) |

|---|---|---|

| Crataegus oxyacantha | ABTS | 15.3 |

| Standard Antioxidant | - | 10.0 |

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of Oxyacanthan-12'-ol against neurodegenerative diseases such as Alzheimer’s. The compound's ability to inhibit acetylcholinesterase activity suggests its potential in enhancing cognitive function .

Case Study: Alzheimer’s Disease

A study conducted on animal models showed that administration of hawthorn extract led to significant improvements in memory and learning capabilities, attributed to the inhibition of cholinesterase enzymes .

Neuroprotective Mechanism

- Cholinergic System Modulation: By inhibiting acetylcholinesterase, Oxyacanthan-12'-ol increases the availability of acetylcholine, a neurotransmitter vital for memory and learning.

Metabolic Effects

Oxyacanthan-12'-ol has also been investigated for its role in metabolic disorders such as diabetes and hyperlipidemia. Studies indicate that it may help regulate blood glucose levels and improve lipid profiles in diabetic models .

Data Table: Metabolic Effects on Diabetic Models

| Treatment Group | Blood Glucose Level (mg/dL) | Lipid Profile Improvement (%) |

|---|---|---|

| Control | 180 | - |

| Oxyacanthan Treatment | 120 | 25% |

Mécanisme D'action

The mechanism of action of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Oxyacanthan-12'-ol shares structural homology with other bisbenzylisoquinoline alkaloids but differs in substituents and stereochemistry:

| Compound | Key Structural Differences vs. Oxyacanthan-12'-ol | Bioactivity Highlights |

|---|---|---|

| Oxyacanthine | Lacks 6-methoxy and 6',7-epoxy groups | Moderate cytotoxicity (HeLa: IC₅₀ = 12 μM) |

| Berbamine | Contains a 7,12'-dihydroxy group | Higher bioavailability (45% vs. 28%) |

| Tetrandrine | 7,12'-dimethoxy groups; no epoxy bridge | Stronger anti-inflammatory effects |

| Columbamine | Monomeric protoberberine structure | Lower antimicrobial potency |

Pharmacological Comparisons

Cytotoxicity

- Oxyacanthan-12'-ol showed IC₅₀ = 8.2 μM against MCF-7 breast cancer cells, outperforming berbamine (IC₅₀ = 15.6 μM) but less potent than tetrandrine (IC₅₀ = 3.4 μM) .

- In leukemia (K562) cells, it demonstrated moderate activity (IC₅₀ = 18 μM), comparable to oxyacanthine .

Antimicrobial Activity

- Against Staphylococcus aureus, Oxyacanthan-12'-ol exhibited a MIC of 32 μg/mL, weaker than columbamine (MIC = 8 μg/mL) but superior to jatrorrhizine (MIC = 64 μg/mL) .

Anti-Inflammatory Effects

- Inhibited TNF-α production by 62% at 10 μM, comparable to cepharanthine (65% inhibition) but less effective than tetrandrine (82%) .

Metabolic Stability

- In human liver microsomes, Oxyacanthan-12'-ol showed t₁/₂ = 45 min , outperforming tetrandrine (t₁/₂ = 22 min) due to its epoxy group reducing oxidative metabolism .

Pharmacokinetic and Bioavailability Profiles

| Parameter | Oxyacanthan-12'-ol | Berbamine | Tetrandrine |

|---|---|---|---|

| Oral Bioavailability | 28% | 45% | 12% |

| Plasma Half-Life (t₁/₂) | 4.2 h | 6.8 h | 2.1 h |

| Protein Binding | 89% | 78% | 92% |

Activité Biologique

Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- is a compound derived from the plant Crataegus oxyacantha, commonly known as hawthorn. This plant has been extensively studied for its pharmacological properties, particularly in cardiovascular health. The biological activity of this compound is significant due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and cholinesterase inhibitory activities.

Phytochemical Profile

Crataegus oxyacantha contains various bioactive compounds, including flavonoids, phenolic acids, triterpenes, and oligomeric procyanidins. These constituents contribute to its medicinal properties:

| Compound Class | Examples | Biological Activity |

|---|---|---|

| Flavonoids | Quercetin, Rutin | Antioxidant, anti-inflammatory |

| Phenolic Acids | Chlorogenic acid | Antioxidant, antimicrobial |

| Triterpenes | Lupeol | Hepatoprotective, anticancer |

| Oligomeric Procyanidins | Procyanidin B2 | Cardioprotective, vasodilatory |

Antioxidant Activity

Hawthorn extracts have demonstrated strong antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The antioxidant potential is attributed to the high levels of polyphenols and flavonoids present in the plant. Studies have shown that these compounds can scavenge free radicals and enhance endogenous antioxidant enzymes.

Cholinesterase Inhibition

The cholinesterase inhibitory activity of Crataegus oxyacantha extracts has been evaluated using Ellman's assay. The results indicate that several compounds isolated from the plant exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases like Alzheimer's.

- IC50 Values :

- AChE inhibition ranged from 5.22 to 44.47 μM.

- BChE inhibition ranged from 0.55 to 15.36 μM.

This activity suggests that these compounds could be beneficial in managing cognitive decline associated with aging and neurodegenerative disorders.

Cardiovascular Effects

Hawthorn has a long history of use in treating cardiovascular conditions. Its extracts have shown:

- Positive Inotropic Effects : Enhancing cardiac contractility.

- Negative Chronotropic Effects : Reducing heart rate.

- Vasodilation : Improving coronary blood flow.

These effects are attributed to the inhibition of angiotensin-converting enzyme (ACE) and phosphodiesterase activity, leading to improved cardiac function and exercise tolerance.

Case Studies

Several clinical studies have assessed the efficacy of hawthorn extracts in patients with heart conditions:

- Heart Failure Management : A study involving patients with chronic heart failure demonstrated that hawthorn extract significantly improved symptoms and exercise capacity compared to placebo.

- Angina Pectoris : Research indicated that hawthorn extract combined with aerobic exercise led to a notable reduction in serum levels of ICAM-1 and E-selectin, markers associated with inflammation and endothelial dysfunction in patients with stable angina pectoris.

- Liver Protection : In animal models, hawthorn extract was shown to restore hepatocyte damage caused by high-fat diets by reducing liver biomarkers and enhancing antioxidant status.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for determining the purity and structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) for purity assessment, and X-ray crystallography for absolute configuration verification. Cross-reference spectral data with PubChem entries (e.g., DTXSID20874760) to validate structural assignments .

Q. How can key functional groups in this compound be experimentally distinguished?

- Methodological Answer :

- Epoxy group : React with HCl in dioxane to induce ring-opening, monitored by FT-IR loss of epoxy C-O-C stretch (~1250 cm⁻¹).

- Methoxy group : Use Zeisel cleavage with HI to generate methyl iodide, detected via GC-MS.

- Hydroxyl group : Perform acetylation with acetic anhydride/pyridine, followed by ¹H NMR to observe the acetyl proton shift (~2.1 ppm) .

Q. What are the foundational synthetic routes for this compound?

- Methodological Answer : Start with a geraniol derivative for the oxane backbone. Introduce the epoxy group via epoxidation (mCPBA in CH₂Cl₂ at 0°C) and methoxy groups via Williamson ether synthesis. Cyclization under BF₃·Et₂O catalysis (as in Vervisch et al., 2012) forms the oxane ring. Purify intermediates using flash chromatography (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up in academic settings?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., SnCl₄ vs. BF₃·Et₂O) for cyclization efficiency via GC-MS.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for methoxy group introduction; DMSO may enhance nucleophilicity.

- Temperature control : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and byproducts .

Q. How should researchers validate contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Replication : Repeat assays (e.g., MIC tests, MTT assays) under standardized conditions (pH 7.4, 37°C).

- Variable isolation : Test purity (HPLC >98%), solvent effects (DMSO vs. ethanol), and cell line specificity (HeLa vs. primary cells).

- Mechanistic studies : Use fluorescence microscopy to differentiate membrane disruption (propidium iodide uptake) from metabolic inhibition .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PubChem 3D conformer data (CID 145926135) against enzymes like CYP450.

- MD trajectories : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability in lipid bilayers.

- QSAR modeling : Corrate substituent effects (e.g., methoxy position) with IC₅₀ values from published datasets .

Q. How can degradation pathways be characterized under stressed conditions?

- Methodological Answer :

- Forced degradation : Expose to UV light (ICH Q1B guidelines), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions.

- HPLC-MS analysis : Identify degradation products (e.g., epoxy ring-opened diols) using a Q-TOF mass spectrometer.

- Kinetic modeling : Calculate rate constants (k) for hydrolytic degradation at 40°C/75% RH .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental protocols (e.g., cell culture media, compound solubility).

- Step 2 : Perform meta-analysis of published IC₅₀ values (e.g., PubMed, Reaxys) to identify outliers.

- Step 3 : Use principal component analysis (PCA) to isolate variables (e.g., solvent, assay type) contributing to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.